Regioisomeric Fluorine Substitution: 3,4-Difluoro vs. 2,6-Difluoro Benzamide Core
The target compound (CAS 1105204-21-4) bears a 3,4-difluorobenzamide core, whereas the closely related isomer 2,6-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-81-0) features a 2,6-difluoro substitution. While direct head-to-head biological data for these two specific compounds are not available, class-level SAR from the 2018 EJMC study indicates that the position of substituents on the benzamide ring dictates FtsZ inhibition potency, with some regioisomers showing greater than 30-fold differences in MIC against the same bacterial strains [1]. In FtsZ-targeting benzamides, the 3,4-difluoro pattern is predicted to differentially modulate the interaction with the FtsZ allosteric site relative to the 2,6-difluoro pattern .
| Evidence Dimension | Bacterial FtsZ inhibition potency (MIC) |
|---|---|
| Target Compound Data | Not determined in peer-reviewed literature for this exact compound; SAR class data indicates isoxazole-containing benzamides with optimized substitution achieve MIC values down to 0.015 μg/mL against Bacillus subtilis and 2 μg/mL against MRSA |
| Comparator Or Baseline | 2,6-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide (CAS 1105240-81-0); class benchmark compound B14 (isoxazol-5-yl series): MIC 0.015 μg/mL (B. subtilis), 2 μg/mL (S. aureus) |
| Quantified Difference | Regioisomeric differences within the class can produce MIC shifts >30-fold; exact difference between target and comparator not yet measured. |
| Conditions | Broth microdilution assay per CLSI guidelines; S. aureus (ATCC 29213, MRSA, penicillin-resistant), B. subtilis (ATCC 6633), B. pumilus [1] |
Why This Matters
Procurement of the 2,6-difluoro isomer (CAS 1105240-81-0) as a substitute would introduce a regioisomer with an unvalidated FtsZ inhibition profile, invalidating SAR studies and potentially yielding discordant biological results.
- [1] Bi, F., Song, D., Zhang, N., Liu, Z., Gu, X., Hu, C., Cai, X., Venter, H., & Ma, S. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European Journal of Medicinal Chemistry, 159, 90–102. View Source
